molecular formula C16H18N4OS2 B2937643 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1324712-68-6

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2937643
CAS No.: 1324712-68-6
M. Wt: 346.47
InChI Key: KQBMHHAOPBJQDX-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a morpholine ring, a thiophen-2-yl group, and an ethyl linker. Thienopyrimidines are renowned for their pharmacological versatility, targeting receptors such as EGFR, VEGFR-2, and kinases like Aurora A/B . This compound’s structural uniqueness lies in its dual heterocyclic substituents (morpholine and thiophene), which may optimize pharmacokinetics and target engagement. Below, we compare its properties with structurally related compounds, focusing on substitution patterns, biological activity, and synthetic pathways.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-2-14(22-8-1)13(20-4-6-21-7-5-20)10-17-16-15-12(3-9-23-15)18-11-19-16/h1-3,8-9,11,13H,4-7,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBMHHAOPBJQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2SC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Receptor Targeting

Key Compounds

Compound Name Substituents Target Activity (IC₅₀/Kᵢ) Reference
Target Compound Morpholine, thiophen-2-yl, ethyl linker Undisclosed (kinase suspected) Pending N/A
(R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine Pyrrolidine, fluorobenzyl EGFR <10 nM
4a () Cyclohexenyl, pyrrolidinylsulfonyl FLT3-ITD kinase Not reported
AWG117 () Trifluoromethyl-pyridinylmethyl Undisclosed N/A
CYC116 (Compound 18, ) Thiazol-5-yl, morpholinophenyl Aurora A/B 8.0 nM (Aurora A), 9.2 nM (Aurora B)

Analysis

  • The target compound’s morpholine-thiophene-ethyl motif distinguishes it from pyrrolidine/fluorobenzyl derivatives (EGFR inhibitors) and thiazole-morpholine hybrids (Aurora kinase inhibitors) . Morpholine enhances solubility, while the thiophene may facilitate π-π stacking in hydrophobic binding pockets.

Pharmacokinetic and Physicochemical Properties

Key Data

Compound Molecular Weight logP* Solubility Bioavailability
Target Compound ~389.5 (estimated) 2.8 (predicted) Moderate (morpholine enhances aqueous solubility) Likely oral (similar to CYC116 )
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine () 353.44 3.5 Low (cyclopenta ring increases hydrophobicity) Limited
AWB124 () ~430.4 4.1 Low (trifluoromethyl benzyl group) Requires formulation
4-(morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () 324.30 2.1 High (morpholine, trifluoromethyl balance) Orally bioavailable

Analysis

  • The target compound’s morpholine group reduces logP (~2.8) compared to benzodioxol-ethyl (logP 3.5) and trifluoromethyl-benzyl derivatives (logP 4.1) , suggesting improved membrane permeability and solubility.
  • Its predicted bioavailability aligns with morpholine-containing analogs like CYC116, which showed oral efficacy in preclinical models .

Analysis

  • The target compound’s synthesis likely involves amine displacement at C4, similar to AWG117 . However, the bulky ethyl-linked substituents may reduce yields compared to simpler analogs.
  • High-yield chlorination methods (e.g., ) could streamline precursor preparation.

Biological Activity

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core with a morpholine substituent. The synthesis typically involves multi-step organic reactions, including the formation of the thienopyrimidine core and the introduction of the morpholine moiety through reactions under controlled conditions .

Inhibition of Enzymatic Targets

This compound has been evaluated for its inhibitory effects on various enzymes:

  • PI3 Kinase : One study reported that a related derivative exhibited strong inhibitory activity against PI3 kinase p110alpha with an IC50 value of 2.0 nM, indicating a potential for selective inhibition .
  • Cell Proliferation : The same derivative inhibited the proliferation of A375 melanoma cells with an IC50 of 0.58 µM, suggesting its effectiveness in cancer therapy .

Antiviral Activity

Research indicates that compounds within this structural class may exhibit antiviral properties. For example, derivatives have shown activity against viral polymerases, which are crucial for viral replication . The biological activity often correlates with structural modifications that enhance affinity to viral targets.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thieno[3,2-d]pyrimidine derivatives:

Study Target IC50 Value Notes
Study 1PI3K p110alpha2.0 nMSelective inhibition observed .
Study 2A375 Melanoma Cells0.58 µMSignificant reduction in cell viability .
Study 3Viral PolymerasesVariesStructural modifications enhance activity .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound's ability to bind to specific active sites on enzymes such as PI3K suggests a competitive inhibition model.
  • Cell Cycle Arrest : By inhibiting key signaling pathways in cancer cells, these compounds may induce cell cycle arrest and apoptosis.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amine groups and heterocyclic rings) using SHELX software . For example, dihedral angles between pyrimidine and aryl rings (e.g., 12.8°) confirm spatial orientation .
  • Spectroscopy: ¹H/¹³C NMR to verify substituent integration and MS (ESI-TOF) for molecular ion validation.
    Advanced Tip: Address disorder in crystals (common in morpholine-containing structures) by refining occupancy ratios and applying restraints during SHELXL refinement .

What methodologies are employed to evaluate kinase inhibitory activity?

Q. Advanced Research Focus

  • Cellular Assays: Measure inhibition of aurora kinases via histone H3 phosphorylation suppression in cancer cell lines (e.g., IC₅₀ determination using fluorescence-polarization assays) .
  • Enzyme Kinetics: Use recombinant kinase domains (e.g., aurora A/B) with ATP-competitive assays. Monitor Ki values (e.g., 8.0–9.2 nM for related thieno-pyrimidines) .
    Data Analysis: Correlate para-substituent electronic effects (e.g., morpholine) with activity using linear regression models.

How are structure-activity relationship (SAR) studies conducted for derivatives?

Q. Advanced Research Focus

  • Substituent Variation: Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects on target binding .
  • Biological Testing: Screen derivatives against Plasmodium falciparum (antiplasmodial IC₅₀) or Trypanosoma spp. (antitrypanosomal EC₅₀) .
  • Computational Docking: Map substituent interactions with kinase ATP pockets (e.g., PyMOL or AutoDock Vina) to prioritize synthetic targets .

What challenges arise in crystallographic analysis, and how are they resolved?

Q. Advanced Research Focus

  • Disorder in Morpholine Rings: Mitigate using twin refinement (SHELXL) and partial occupancy modeling .
  • Weak Diffraction: Optimize crystal growth via vapor diffusion with PEG-based precipitants.
  • Hydrogen Bond Networks: Identify intramolecular N–H⋯N bonds (e.g., six-membered ring closure) to stabilize conformation .

How can contradictory biological assay data be resolved?

Q. Advanced Research Focus

  • Replicate Studies: Perform triplicate assays with standardized positive controls (e.g., staurosporine for kinase inhibition).
  • Purity Validation: Use HPLC (≥95% purity) and LC-MS to exclude impurities .
  • Mechanistic Follow-Up: Confirm on-target effects via siRNA knockdown or CRISPR-Cas9 gene editing of suspected kinase targets .

What computational approaches aid in target identification?

Q. Advanced Research Focus

  • QSAR Modeling: Train models on IC₅₀ data from 4-substituted analogs to predict activity of novel derivatives .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns MD runs in GROMACS) to assess binding mode persistence .
  • Pharmacophore Mapping: Align active/inactive analogs to identify critical hydrogen bond acceptors (e.g., pyrimidine N1) .

How is Pd-catalyzed cross-coupling optimized in derivative synthesis?

Q. Advanced Research Focus

  • Catalyst Selection: Use Pd(OAc)₂ with XPhos ligands for Suzuki-Miyaura coupling of aryl boronic acids to thieno-pyrimidine cores .
  • Reaction Conditions: Optimize temperature (80–100°C), solvent (toluene/THF), and base (K₂CO₃) to minimize side products.
  • Purification: Employ gradient silica chromatography (e.g., DCM/EtOAc) to isolate isomers .

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